molecular formula C12H15FN2O B13527840 4-Fluoro-2-(piperazin-1-ylmethyl)benzaldehyde

4-Fluoro-2-(piperazin-1-ylmethyl)benzaldehyde

Cat. No.: B13527840
M. Wt: 222.26 g/mol
InChI Key: JHKRCTTUCCRSSR-UHFFFAOYSA-N
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Description

4-Fluoro-2-(piperazin-1-ylmethyl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorine atom and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(piperazin-1-ylmethyl)benzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(piperazin-1-ylmethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products:

    Oxidation: 4-Fluoro-2-(piperazin-1-ylmethyl)benzoic acid.

    Reduction: 4-Fluoro-2-(piperazin-1-ylmethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-(piperazin-1-ylmethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(piperazin-1-ylmethyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

  • 2-Fluoro-4-(4-methyl-1-piperazinyl)benzaldehyde
  • 4-Fluoro-2-(piperazin-1-ylmethyl)benzonitrile
  • 4-Fluoro-2-(piperazin-1-ylmethyl)benzyl alcohol

Uniqueness: 4-Fluoro-2-(piperazin-1-ylmethyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a piperazine ring can influence its reactivity and interactions with other molecules, making it a valuable compound in various research fields.

Properties

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

4-fluoro-2-(piperazin-1-ylmethyl)benzaldehyde

InChI

InChI=1S/C12H15FN2O/c13-12-2-1-10(9-16)11(7-12)8-15-5-3-14-4-6-15/h1-2,7,9,14H,3-6,8H2

InChI Key

JHKRCTTUCCRSSR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC(=C2)F)C=O

Origin of Product

United States

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